![molecular formula C26H28N2O7 B13713665 (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is a compound with significant applications in scientific research. It is known for its role as a protein crosslinker, which allows it to modify lysine residues in proteins . This compound is often used in the synthesis of peptides and other complex molecules due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and the reaction is often catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the 2,5-dioxopyrrolidin-1-yl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoic acid and 2,5-dioxopyrrolidin-1-amine .
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides, allowing for the formation of peptide bonds between amino acids.
Protein Crosslinking: The compound is used to crosslink proteins, which is essential in studying protein-protein interactions and protein structure.
Drug Development: It is used in the development of new drugs, particularly in the design of peptide-based therapeutics.
Bioconjugation: The compound is used to attach biomolecules to surfaces or other molecules, which is important in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate involves the formation of covalent bonds with lysine residues in proteins. This crosslinking modifies the protein’s structure and function, allowing researchers to study protein interactions and stability . The compound targets specific amino acid residues, making it a valuable tool in protein engineering and modification .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate include:
- (2,5-dioxopyrrolidin-1-yl) 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
- (2,5-dioxopyrrolidin-1-yl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
- (2,5-dioxopyrrolidin-1-yl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in peptide synthesis and protein crosslinking. Its ability to form stable covalent bonds with lysine residues in proteins makes it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C26H28N2O7 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate |
InChI |
InChI=1S/C26H28N2O7/c29-23-12-13-24(30)28(23)35-25(31)11-5-6-15-33-16-14-27-26(32)34-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17H2,(H,27,32) |
Clave InChI |
BEENRUXRYNJLMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
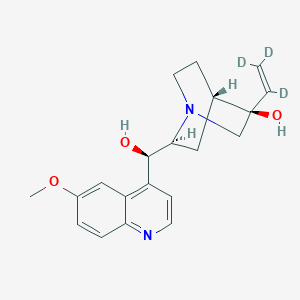

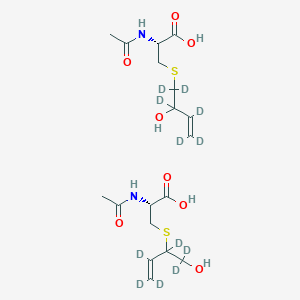
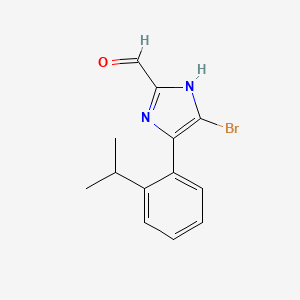
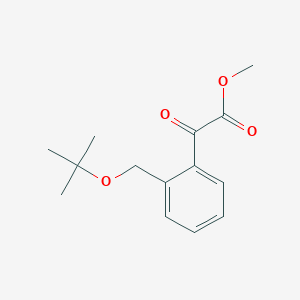
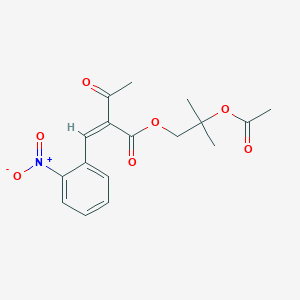
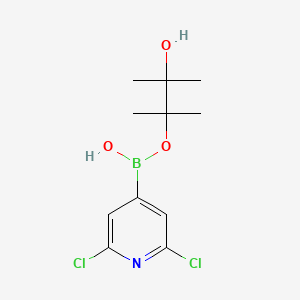
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)


![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
